

3-Methylquinoline-2-carbonitrile chemical formula C₁₁H₈N₂

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Compound of Interest

Compound Name: 3-Methylquinoline-2-carbonitrile

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An In-Depth Technical Guide to **3-Methylquinoline-2-carbonitrile** (C₁₁H₈N₂): Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **3-Methylquinoline-2-carbonitrile** (C₁₁H₈N₂), a heterocyclic compound of significant interest to the scientific and drug development communities. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.^[1] This document delves into the compound's physicochemical properties, spectroscopic signature, rational synthesis design, chemical reactivity, and potential applications as a versatile building block in modern drug discovery. By synthesizing data from established chemical principles and recent research, this guide serves as an essential resource for researchers aiming to leverage the unique characteristics of this molecule in their work.

Introduction to the Quinoline Scaffold

The Quinoline Moiety in Medicinal Chemistry: A Privileged Structure

Quinoline, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.^[2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and cardiovascular effects.^{[3][4]} This wide-ranging bioactivity stems from the quinoline

nucleus's ability to intercalate into DNA, interact with various enzyme active sites through hydrogen bonding and π - π stacking, and serve as a rigid scaffold for presenting functional groups in a defined spatial orientation. The prevalence of this moiety in both natural products (e.g., quinine) and synthetic drugs underscores its importance in the development of new therapeutic agents.^{[1][5]}

The Role of Cyano and Methyl Substituents in Modulating Bioactivity

The substitution pattern on the quinoline ring is critical for tuning its pharmacological profile. In **3-Methylquinoline-2-carbonitrile**, the substituents at the C2 and C3 positions are particularly significant.

- **2-Carbonitrile (-CN) Group:** The nitrile group is a versatile functional handle. It is a strong electron-withdrawing group, influencing the electronic properties of the quinoline ring. It can act as a hydrogen bond acceptor, which is crucial for molecular recognition at enzyme active sites. Furthermore, the nitrile can be synthetically transformed into other key functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), providing a gateway to a wide array of derivatives.^[6] In some contexts, the cyano group at the C-2 position of the quinoline moiety has been found to be favorable for anti-proliferative activity.^[7]
- **3-Methyl (-CH₃) Group:** The methyl group at the C3 position provides steric bulk and lipophilicity. This can influence the molecule's binding affinity and selectivity for its biological target, as well as improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.

The specific arrangement of these two groups creates a unique electronic and steric profile, making **3-Methylquinoline-2-carbonitrile** an attractive starting point for library synthesis and lead optimization campaigns.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and application.

Core Properties

The key physicochemical properties of **3-Methylquinoline-2-carbonitrile** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ N ₂	[8]
Molecular Weight	168.19 g/mol	[9]
CAS Number	19051-05-9	[10][11]
Appearance	(Expected) Crystalline Solid	General observation for similar small organic molecules
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, Chloroform, and Methanol. Low solubility in water.	Inferred from related structures

Spectroscopic Analysis

Spectroscopic analysis provides irrefutable evidence of a molecule's structure.

2.2.1 Infrared (IR) Spectroscopy: Identifying Key Functional Groups The IR spectrum of **3-Methylquinoline-2-carbonitrile** is expected to show characteristic absorption bands that confirm its functional groups.

- **C≡N Stretch:** A sharp, intense peak is expected around 2200-2250 cm⁻¹. The nitrile stretch is one of the most easily identifiable peaks in an IR spectrum due to its characteristic position and intensity.[12]
- **C=N and C=C Stretches:** Absorptions corresponding to the quinoline ring's aromatic C=C and C=N bonds will appear in the 1600-1450 cm⁻¹ region.
- **C-H Stretches:** Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

- C-H Bends: Aromatic C-H out-of-plane bending in the 900-690 cm^{-1} region can provide information about the substitution pattern of the benzene portion of the ring.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Elucidating the Structure NMR spectroscopy is the most powerful tool for detailed structural elucidation. Based on the structure of 3-Methylquinoline and related compounds, the following spectral features are predicted.[\[13\]](#)[\[14\]](#)

- ^1H NMR:
 - Methyl Protons: A singlet integrating to 3H, expected around δ 2.5-2.8 ppm.
 - Aromatic Protons: A complex multiplet pattern in the δ 7.5-9.0 ppm range, corresponding to the five protons on the quinoline ring system. The H4 proton is expected to be a singlet at a downfield chemical shift due to its proximity to the nitrogen atom and the nitrile group.
- ^{13}C NMR:
 - Methyl Carbon: An upfield signal around δ 18-22 ppm.
 - Nitrile Carbon (-CN): A signal in the δ 115-120 ppm range.
 - Aromatic Carbons: Multiple signals in the downfield region (δ 120-155 ppm), corresponding to the nine carbons of the quinoline ring. The carbon bearing the nitrile group (C2) and the quaternary carbons would appear at the lower field end of this range.

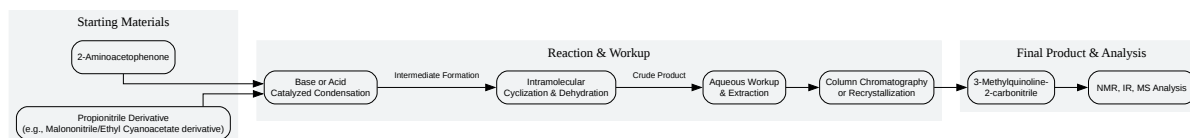
2.2.3 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and formula. For **3-Methylquinoline-2-carbonitrile**, the molecular ion peak (M^+) in a high-resolution mass spectrum (HRMS) would be observed at an m/z value corresponding to its exact mass ($\text{C}_{11}\text{H}_8\text{N}_2$).

Synthesis and Mechanistic Considerations

Overview of Quinoline Synthesis Strategies

The synthesis of the quinoline ring is a well-trodden path in organic chemistry, with several named reactions providing versatile entry points. The Friedländer annulation is one of the most direct and widely used methods. It involves the condensation of a 2-aminoaryl aldehyde or

ketone with a compound containing an α -methylene group adjacent to a carbonyl or, in this case, a nitrile group.[2][15] This reaction is typically catalyzed by an acid or a base and proceeds via an initial condensation followed by a cyclizing dehydration.



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Caption: General workflow for the synthesis of **3-Methylquinoline-2-carbonitrile**.

Proposed Synthetic Protocol: A Modified Friedländer Synthesis

This protocol describes a robust method for the synthesis of **3-Methylquinoline-2-carbonitrile**.

Objective: To synthesize **3-Methylquinoline-2-carbonitrile** from 2-aminoacetophenone and malononitrile.

Materials:

- 2-Aminoacetophenone
- Malononitrile
- Potassium hydroxide (KOH) or Piperidine (as base catalyst)
- Ethanol (as solvent)
- Hydrochloric acid (for neutralization)

- Ethyl acetate and Brine (for extraction)
- Anhydrous sodium sulfate (for drying)
- Silica gel (for chromatography)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 eq) and malononitrile (1.1 eq).
- **Solvent and Catalyst Addition:** Add absolute ethanol to dissolve the reactants. To this solution, add a catalytic amount of a base such as potassium hydroxide (0.2 eq) or a few drops of piperidine. The choice of base is critical; a strong base like KOH can accelerate the reaction but may also promote side reactions, whereas a milder organic base like piperidine offers more controlled conditions.
- **Reaction:** Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- **Workup:** After completion, cool the reaction mixture to room temperature. If KOH was used, neutralize the mixture with dilute HCl until it reaches a pH of ~7.
- **Extraction:** Reduce the ethanol volume under reduced pressure. Add water and extract the product into an organic solvent such as ethyl acetate (3x).
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **3-Methylquinoline-2-carbonitrile**.

Mechanistic Insight: The Rationale for Experimental Choices

The selection of a base catalyst is a key decision point. The base deprotonates the highly acidic α -methylene protons of malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2-aminoacetophenone. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile groups (which then eliminates), or more commonly, a condensation-cyclization pathway leads to the final dehydrated aromatic product. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the final dehydration/aromatization step.

Chemical Reactivity and Derivatization Potential

3-Methylquinoline-2-carbonitrile is a versatile intermediate, offering multiple sites for chemical modification.



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Caption: Key reactivity sites of **3-Methylquinoline-2-carbonitrile**.

Reactions at the Nitrile Moiety: Gateway to Diverse Functionalities

- **Reduction to Amines:** The nitrile can be readily reduced to a primary amine, (3-methylquinolin-2-yl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.^[6] This aminomethyl-quinoline is a valuable building block for synthesizing amides, sulfonamides, and other derivatives for SAR studies.
- **Hydrolysis to Carboxylic Acids:** Under acidic or basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid, 3-methylquinoline-2-carboxylic acid. These acids are precursors for esters and amides and can serve as key fragments in drug design.

Reactions at the Methyl Group

The methyl group at the C3 position is activated by the adjacent aromatic system and can participate in condensation reactions. For instance, it can react with aromatic aldehydes under basic conditions to form styryl-quinoline derivatives, which are themselves a class of biologically active compounds.^[16]

Applications in Drug Discovery and Development

The **3-methylquinoline-2-carbonitrile** scaffold is a promising starting point for developing inhibitors of various disease-relevant targets.

As a Scaffold for Anticancer Agents

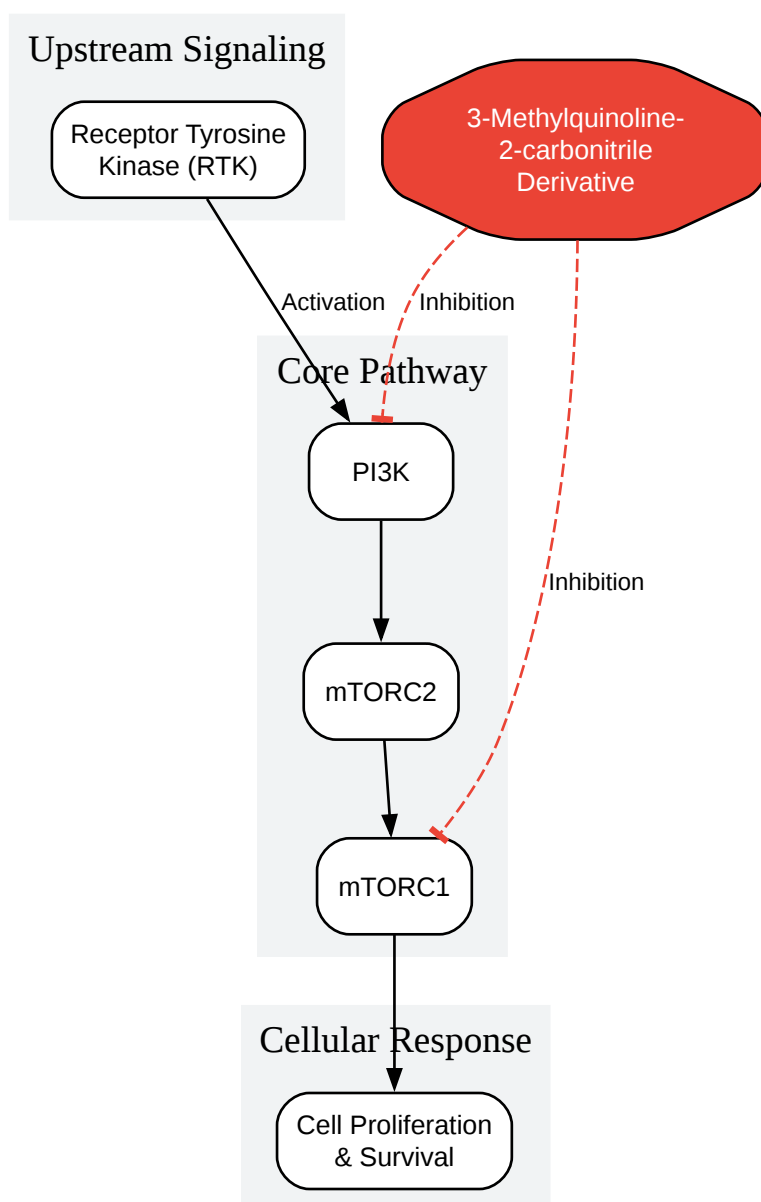
The quinoline core is present in numerous anticancer agents.^[5] Specifically, quinoline-2-carbonitrile derivatives have been designed and synthesized as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), which are two validated targets in oncology.^{[7][17]} The rationale is to create hybrid molecules that can disrupt both microtubule dynamics and epigenetic regulation in cancer cells, potentially leading to synergistic antitumor effects and overcoming drug resistance. The 3-methyl-2-carbonitrile core provides a rigid framework to which pharmacophores targeting these enzymes can be attached.

Potential as Antimicrobial or Anti-inflammatory Agents

Given the broad spectrum of activity for quinoline derivatives, this scaffold also holds promise for development in other therapeutic areas.^{[1][3]} By modifying the core structure, it is plausible to develop agents with potent antimicrobial activity against drug-resistant bacteria or anti-inflammatory agents that target key signaling pathways, such as those involving kinases or cytokines.

Case Study: Hypothetical Design of PI3K/mTOR Inhibitors

The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Many inhibitors feature a heterocyclic core. **3-Methylquinoline-2-carbonitrile** could serve as a fragment for designing novel dual PI3K/mTOR inhibitors.



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Caption: Hypothetical inhibition of the PI3K/mTOR pathway by a derivative.

Safety, Handling, and Storage

GHS Hazard Classification

While a specific safety data sheet (SDS) for **3-Methylquinoline-2-carbonitrile** must be consulted, related quinoline derivatives are often classified with the following hazards:

- Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[18][19]
- Skin/Eye Irritation: Causes skin irritation and serious eye irritation/damage.[18][20][21]
- Respiratory Irritation: May cause respiratory irritation.[19][20]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][20]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [18]

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[22]

Conclusion and Future Outlook

3-Methylquinoline-2-carbonitrile represents a molecule of high strategic value for chemical and pharmaceutical research. Its well-defined structure, coupled with multiple points for chemical modification, makes it an ideal scaffold for the synthesis of compound libraries aimed at discovering new therapeutic agents. The established importance of the quinoline core in medicinal chemistry provides a strong foundation for its continued exploration. Future research will likely focus on leveraging this building block to develop highly selective and potent modulators of complex biological targets, from kinases involved in cancer to enzymes critical for microbial survival.

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